N-3-Oxo-Dodecanoyl-L-Homoserine Lactone (3-oxo-C12-HSL) is a molecule belonging to the class of N-acyl-homoserine lactones (AHLs). AHLs are crucial signaling molecules involved in a bacterial communication process known as quorum sensing (QS) [].
Quorum sensing allows bacteria to monitor their population density. As bacterial numbers increase, so does the concentration of 3-oxo-C12-HSL and other AHLs in the surrounding environment. When a threshold concentration is reached, bacterial cells can detect these signaling molecules and collectively activate specific genes, leading to coordinated behaviors that benefit the entire population [, ].
Research on 3-oxo-C12-HSL primarily focuses on understanding its role in bacterial communication and virulence, with potential applications in various fields:
(S)-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)dodecanamide is a synthetic compound characterized by its unique structure, which includes a dodecanamide backbone and a 2-oxotetrahydrofuran moiety. The compound has garnered attention for its potential biological activities, particularly in the context of quorum sensing inhibition in bacteria. Its chemical formula is C₁₆H₃₁N₃O₃, and it has a molecular weight of approximately 283.44 g/mol. The compound is often studied for its role in modulating bacterial communication, which can impact pathogenicity.
3-Oxo-C12-HSL functions as a signaling molecule in quorum sensing. As the bacterial population density increases, more 3-Oxo-C12-HSL is produced and released into the surrounding environment. When the concentration of 3-Oxo-C12-HSL reaches a threshold level, it can diffuse into neighboring bacterial cells and bind to specific receptor proteins. This binding triggers a cascade of gene expression events, leading to coordinated changes in bacterial behavior [, ].
In Pseudomonas aeruginosa, 3-Oxo-C12-HSL is known to regulate various virulence factors, including biofilm formation, toxin production, and motility [].
These reactions are essential for understanding the compound's reactivity and potential transformations in biological systems.
(S)-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)dodecanamide has been identified as an inhibitor of quorum sensing in various bacterial species, including Pseudomonas aeruginosa. Quorum sensing is a critical process that bacteria use to coordinate group behaviors, such as biofilm formation and virulence factor production. By inhibiting this signaling pathway, the compound may reduce pathogenicity and enhance the effectiveness of existing antibiotics .
The synthesis of (S)-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)dodecanamide typically involves several steps:
The primary application of (S)-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)dodecanamide lies in its role as a quorum sensing inhibitor. This property makes it a candidate for:
Interaction studies have demonstrated that (S)-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)dodecanamide effectively inhibits the LasR receptor in Pseudomonas aeruginosa, which is crucial for its quorum sensing mechanism. These interactions suggest that the compound can modulate gene expression related to virulence factors, thereby impacting bacterial behavior and survival .
Several compounds share structural similarities with (S)-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)dodecanamide, including:
Compound Name | Structure | Unique Features |
---|---|---|
(S)-N-(2-Oxotetrahydrofuran-3-yl)hexanamide | Similar backbone | Shorter carbon chain |
(S)-N-(2-Oxotetrahydrofuran-3-yl)octanamide | Intermediate carbon chain | Moderate hydrophobicity |
(S)-N-(2-Oxotetrahydrofuran-3-yldecanamide | Similar functional groups | Slightly longer carbon chain |
(S)-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)dodecanamide stands out due to its longer hydrophobic tail, which may enhance its ability to penetrate bacterial membranes compared to shorter-chain analogs. This property could lead to increased efficacy as a quorum sensing inhibitor.
Irritant